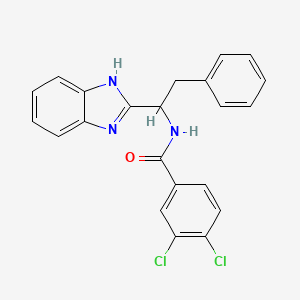
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid1.Molecular Structure Analysis
The benzimidazole group consists of a benzene ring fused to an imidazole ring, creating a bicyclic structure. This structure can participate in various interactions such as hydrogen bonding and π-π stacking, which can be important in its interactions with biological targets3.Chemical Reactions Analysis
Benzimidazoles are known to react with various electrophiles and nucleophiles due to the presence of the imidazole ring. However, the specific reactions would depend on the other functional groups present in the molecule1.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Benzimidazoles are generally stable compounds. They may exhibit varying degrees of solubility, acidity, and reactivity depending on the substituents present4.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide and its derivatives have been studied for their potential antimicrobial and antioxidant properties. For instance, a study by Sindhe et al. (2016) synthesized various N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, revealing promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity.
Photo-Physical Characteristics
The photo-physical properties of derivatives of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide have also been explored. A study conducted by Padalkar et al. (2011) investigated novel derivatives for their absorption-emission properties, revealing their potential in fluorescent applications.
Anticancer Properties
The compound has shown potential in anticancer research. Salahuddin et al. (2014) evaluated various derivatives for their in vitro anticancer activity, with some compounds exhibiting moderate activity against breast cancer cell lines.
Molecular Docking and Antimicrobial Evaluation
Research has also focused on the molecular docking studies and antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives. Sethi et al. (2016) synthesized derivatives showing effective antimicrobial compounds, enhancing our understanding of their interaction with microbial proteins.
Antimicrobial Activity of Benzothiazole Derivatives
The antimicrobial activity of benzothiazole derivatives containing benzimidazole and imidazoline moieties has been studied by Chaudhary et al. (2011). Their research shows promising antibacterial and entomological activities for the synthesized compounds.
Anti-tubercular Properties
The anti-tubercular potential of substituted benzimidazoles, including this compound, has been explored by Manivannan (2019). Their work indicates the effectiveness of these compounds against various strains of mycobacterium species.
Poly(ADP-ribose) Polymerase Inhibition
The role of phenyl-substituted benzimidazole carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors has been studied in cancer treatment research. Penning et al. (2010) and Penning et al. (2009) have identified potent inhibitors showing promise for cancer therapy.
Safety And Hazards
The safety and hazards associated with the compound would depend on its specific structure and properties. Some benzimidazole derivatives are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be toxic5.
Direcciones Futuras
Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, novel derivatives, and new potential biological targets6.
Please consult with a professional chemist or a relevant expert for more accurate and specific information. This analysis is based on general information about benzimidazole and may not fully apply to the specific compound “N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide”.
Propiedades
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c23-16-11-10-15(13-17(16)24)22(28)27-20(12-14-6-2-1-3-7-14)21-25-18-8-4-5-9-19(18)26-21/h1-11,13,20H,12H2,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDBXWIZJQAGBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

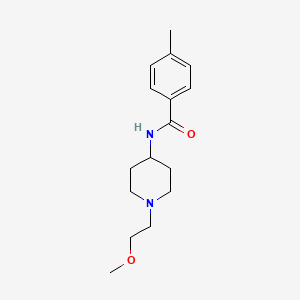
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
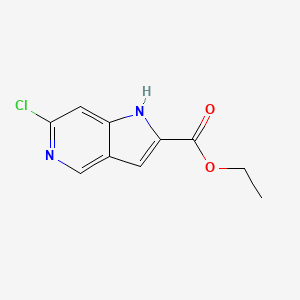
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)
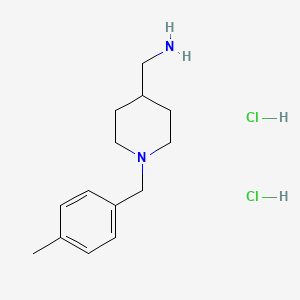
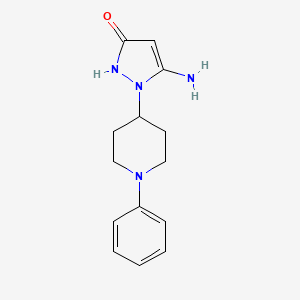
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
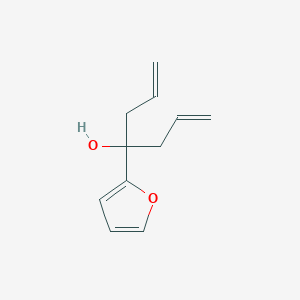
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)
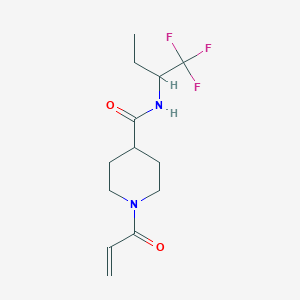
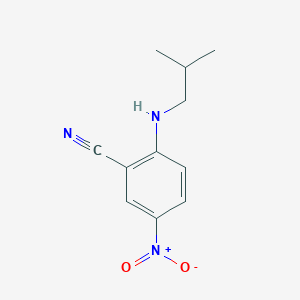
![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)
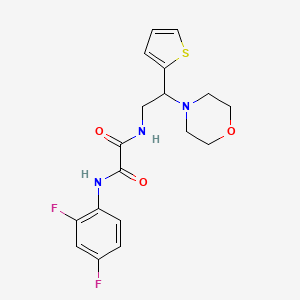
![N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2378668.png)